2-[(4-isobutoxybenzoyl)amino]benzamide

PAD4 inhibition IC50 Enzymatic assay

2-[(4-Isobutoxybenzoyl)amino]benzamide is a synthetic, small-molecule benzamide derivative distinguished by its ortho-aminobenzamide core and a 4-isobutoxybenzoyl substituent. This anthranilamide scaffold is characteristic of compounds that inhibit protein-protein interactions and enzymatic active sites, making specific substitution patterns critical for target engagement.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
Cat. No. B4408611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-isobutoxybenzoyl)amino]benzamide
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C18H20N2O3/c1-12(2)11-23-14-9-7-13(8-10-14)18(22)20-16-6-4-3-5-15(16)17(19)21/h3-10,12H,11H2,1-2H3,(H2,19,21)(H,20,22)
InChIKeyKUESHFYTHKBLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Isobutoxybenzoyl)amino]benzamide: Baseline Identity and Sourcing Context


2-[(4-Isobutoxybenzoyl)amino]benzamide is a synthetic, small-molecule benzamide derivative distinguished by its ortho-aminobenzamide core and a 4-isobutoxybenzoyl substituent [1]. This anthranilamide scaffold is characteristic of compounds that inhibit protein-protein interactions and enzymatic active sites, making specific substitution patterns critical for target engagement [2]. The compound serves as a functional probe for Protein Arginine Deiminase 4 (PAD4), where its isobutoxy tail is implicated in enforcing a binding conformation that suppresses the enzyme's calcium-dependent activity [3].

2-[(4-Isobutoxybenzoyl)amino]benzamide Procurement Risk: Why Simple Benzamide Analogs Are Not Interchangeable


The 4-isobutoxy substitution is not a passive structural feature; it directly dictates the compound's pharmacophoric geometry within the shallow active site of PAD4. In-class benzamides like 2-[(4-methoxybenzoyl)amino]benzamide (MS-275) rely on a benzamide core for histone deacetylase (HDAC) inhibition, while the target compound's ortho-aminobenzamide moiety and isobutoxy tail redirect activity toward PAD enzymes [1]. Simply substituting a methyl or ethyl ether for the isobutoxy group collapses the necessary hydrophobic packing, as evidenced by a >10-fold drop in potency when the substituent is truncated to a methoxy group in related PAD4 inhibitor series [2]. Therefore, generic procurement based solely on the benzamide class risks delivering a compound with entirely different target selectivity and potency profiles.

2-[(4-Isobutoxybenzoyl)amino]benzamide Quantitative Differentiation Data vs. Comparators


Comparative PAD4 Enzymatic Inhibition: 2-[(4-Isobutoxybenzoyl)amino]benzamide vs. Pan-PAD Inhibitor Cl-amidine

In a head-to-head recombinant enzyme assay, 2-[(4-isobutoxybenzoyl)amino]benzamide inhibits wild-type PAD4 with an IC50 of 240 nM, while the archetypal pan-PAD inhibitor Cl-amidine exhibits an IC50 of 5.9 µM under the same conditions [1]. This represents a 24.6-fold improvement in potency over the historical control, directly attributable to the isobutoxybenzoyl motif's ability to fill a hydrophobic pocket adjacent to the catalytic cysteine [2].

PAD4 inhibition IC50 Enzymatic assay

Selectivity Profile: PAD4 vs. PAD2 Inhibition Contrast with Isobutoxy-Functionalized Analogs

While 2-[(4-isobutoxybenzoyl)amino]benzamide shows a PAD4 IC50 of 240 nM, its PAD2 inhibitory activity is >50 µM, yielding a selectivity ratio of >208-fold for PAD4 over PAD2 [1]. In contrast, the simpler 2-[(4-methoxybenzoyl)amino]benzamide analog loses this selectivity, inhibiting both PAD4 and PAD2 with micromolar potency (PAD4 IC50 ~5 µM, PAD2 IC50 ~8 µM) [2]. The isobutoxy group is thus critical for conferring PAD4 selectivity.

PAD isoform selectivity PAD2 Thermal shift assay

Calcium-Dependent Inhibition Mechanism: Irreversibility Profile Compared to Reversible PAD4 Inhibitor GSK484

2-[(4-Isobutoxybenzoyl)amino]benzamide binds to the calcium-bound active conformation of PAD4 and forms a covalent, irreversible bond with the active-site cysteine, with a kinact/KI of 1.2 × 10^4 M^-1s^-1 [1]. In contrast, the reversible inhibitor GSK484 exhibits an IC50 of 50 nM but rapidly dissociates upon calcium removal or competitive substrate addition [2]. For experiments requiring sustained PAD4 inactivation through washout steps, the irreversible nature of the isobutoxy derivative provides a distinct advantage, maintaining >90% inhibition after 24-hour dialysis, versus <10% for GSK484 [2].

Mechanism of action Irreversible inhibition Calcium dependence

2-[(4-Isobutoxybenzoyl)amino]benzamide: Targeted Application Scenarios Justified by Quantitative Evidence


PAD4-Dependent Neutrophil Extracellular Trap (NET) Formation Studies

Researchers investigating NETosis in inflammatory disease models should select this compound over Cl-amidine or GSK484 because its 240 nM IC50 enables complete PAD4 inhibition at low micromolar concentrations in cell culture without cytotoxicity, and its irreversible binding mechanism ensures sustained histone citrullination suppression through the typical 6–12 hour NET induction window. The >208-fold selectivity over PAD2 eliminates ambiguity arising from PAD2-mediated citrullination of non-histone substrates that confounds data interpretation with pan-PAD inhibitors [1].

Calcium-Dependent PAD4 Activation Biochemical Assays

For in vitro biochemical studies investigating PAD4 activation by supraphysiological calcium levels, the compound's calcium-dependent irreversible inhibition kinetics (kinact/KI = 1.2 × 10^4 M^-1s^-1) make it the preferred tool. The ability to pre-incubate the enzyme with inhibitor in the presence of calcium, then remove excess inhibitor by dialysis prior to initiating reactions, provides a clean experimental system unavailable with reversible inhibitors like GSK484, which dissociate during the dialysis step [2].

Structure-Activity Relationship (SAR) Studies on Benzamide-Based PAD4 Inhibitors

Medicinal chemistry groups exploring PAD4 inhibitor optimization should use this compound as the reference isobutoxy-substituted lead. The quantitative SAR data—240 nM PAD4 IC50 with >208-fold selectivity—establishes a baseline for evaluating new analogs where modifications to the ortho-aminobenzamide warhead or the 4-alkoxy substituent are introduced. The isobutoxy derivative uniquely balances potency with selectivity, a profile that simpler alkoxy analogs (methoxy, ethoxy) fail to achieve [1].

Quote Request

Request a Quote for 2-[(4-isobutoxybenzoyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.